molecular formula C14H40NO3PSi4 B13953229 Phosphonic acid, [2-[bis(trimethylsilyl)amino]ethyl]-, bis(trimethylsilyl) ester CAS No. 53044-44-3

Phosphonic acid, [2-[bis(trimethylsilyl)amino]ethyl]-, bis(trimethylsilyl) ester

Cat. No.: B13953229
CAS No.: 53044-44-3
M. Wt: 413.79 g/mol
InChI Key: MWAPEOTUZLVKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[N,N-Di(trimethylsilyl)amino]ethylphosphonic acid di(trimethylsilyl) ester is a chemical compound with the molecular formula C14H40NO3PSi4 and a molecular weight of 413.7881 g/mol . This compound is characterized by the presence of trimethylsilyl groups attached to both the amino and phosphonic acid moieties, making it a unique organosilicon compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N,N-Di(trimethylsilyl)amino]ethylphosphonic acid di(trimethylsilyl) ester typically involves the reaction of phosphonic acid derivatives with N,N-di(trimethylsilyl)amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is usually catalyzed by a base such as triethylamine or pyridine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The reaction conditions are carefully controlled to optimize yield and purity. After the reaction, the product is purified using techniques such as distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-[N,N-Di(trimethylsilyl)amino]ethylphosphonic acid di(trimethylsilyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[N,N-Di(trimethylsilyl)amino]ethylphosphonic acid di(trimethylsilyl) ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[N,N-Di(trimethylsilyl)amino]ethylphosphonic acid di(trimethylsilyl) ester involves its ability to act as a silylating agent. The trimethylsilyl groups can be transferred to other molecules, thereby modifying their chemical properties. This compound can interact with various molecular targets, including enzymes and receptors, through the formation of stable silyl derivatives. The pathways involved in its action include silylation reactions that alter the reactivity and stability of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N,N-Di(trimethylsilyl)amino]ethylphosphonic acid di(trimethylsilyl) ester is unique due to its dual functionality, combining both amino and phosphonic acid moieties with trimethylsilyl groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in various fields of research .

Properties

CAS No.

53044-44-3

Molecular Formula

C14H40NO3PSi4

Molecular Weight

413.79 g/mol

IUPAC Name

2-bis(trimethylsilyloxy)phosphoryl-N,N-bis(trimethylsilyl)ethanamine

InChI

InChI=1S/C14H40NO3PSi4/c1-20(2,3)15(21(4,5)6)13-14-19(16,17-22(7,8)9)18-23(10,11)12/h13-14H2,1-12H3

InChI Key

MWAPEOTUZLVKOZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N(CCP(=O)(O[Si](C)(C)C)O[Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.